N'-(2,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide
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Overview
Description
N'-(2,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide is a synthetic organic compound It features a complex structure with multiple functional groups, including methoxy, dimethylamino, and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide typically involves multiple steps:
Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine.
Introduction of the 2,4-dimethoxyphenyl group: This step involves the reaction of the oxalamide intermediate with 2,4-dimethoxyaniline under controlled conditions.
Attachment of the dimethylamino and furan groups: The final step involves the reaction of the intermediate with 2-(dimethylamino)-2-(furan-2-yl)ethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N'-(2,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxalamide group can be reduced to form amines.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N'-(2,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N1-(2,4-dimethoxyphenyl)-N2-(2-(dimethylamino)ethyl)oxalamide: Lacks the furan ring, which may affect its chemical properties and applications.
N1-(2,4-dimethoxyphenyl)-N2-(2-(methylamino)-2-(furan-2-yl)ethyl)oxalamide: Has a methylamino group instead of a dimethylamino group, potentially altering its reactivity and biological activity.
Uniqueness
N'-(2,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide is unique due to the presence of both the dimethylamino and furan groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N'-(2,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5/c1-21(2)14(15-6-5-9-26-15)11-19-17(22)18(23)20-13-8-7-12(24-3)10-16(13)25-4/h5-10,14H,11H2,1-4H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHSFYALXZCGAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=C(C=C(C=C1)OC)OC)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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